molecular formula C8H14O3 B024932 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) CAS No. 110528-15-9

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI)

Cat. No. B024932
M. Wt: 158.19 g/mol
InChI Key: YTLSYFDOXMDNOJ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is a chemical compound that has been extensively studied in scientific research. Also known as furfural, this compound is widely used in various industries, including agriculture, food, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is not fully understood. However, studies have suggested that furfural may exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, furfural has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the detoxification of aldehydes. This inhibition can lead to the accumulation of toxic aldehydes, which can cause cellular damage and death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) have been extensively studied. In vitro studies have shown that furfural can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that furfural can cause liver and kidney damage, as well as neurotoxicity. However, the exact mechanisms underlying these effects are still unclear.

Advantages And Limitations For Lab Experiments

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) has several advantages and limitations for lab experiments. One advantage is its wide availability and low cost, making it an attractive compound for researchers. However, furfural is highly reactive and can easily oxidize and polymerize, leading to the formation of unwanted byproducts. This can make it difficult to obtain pure samples of furfural for experiments.

Future Directions

There are several future directions for the study of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI). One direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is the development of new synthesis methods that can improve the yield and purity of furfural. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of furfural, as well as its potential toxicity.
In conclusion, 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of furfural as a therapeutic agent and its potential toxicity.

Synthesis Methods

The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) can be achieved through the acid-catalyzed dehydration of pentoses, which are carbohydrates containing five carbon atoms. This process involves the conversion of pentoses into furfural, which is then purified through distillation. The yield of furfural can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) has been extensively studied for its potential applications in various scientific fields. In agriculture, furfural has been shown to have herbicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In food, furfural is used as a flavoring agent and preservative. In pharmaceuticals, furfural has been investigated for its potential anticancer and antimicrobial activities.

properties

CAS RN

110528-15-9

Product Name

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2R,5R)-5-methoxy-3,3-dimethyloxolane-2-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-8(2)4-7(10-3)11-6(8)5-9/h5-7H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

YTLSYFDOXMDNOJ-NKWVEPMBSA-N

Isomeric SMILES

CC1(C[C@@H](O[C@H]1C=O)OC)C

SMILES

CC1(CC(OC1C=O)OC)C

Canonical SMILES

CC1(CC(OC1C=O)OC)C

synonyms

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans- (9CI)

Origin of Product

United States

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